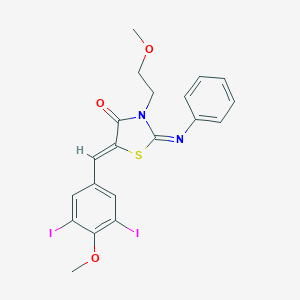![molecular formula C23H21ClN2O4S B306515 (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306515.png)
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thiazolidinone derivative that has been synthesized using various methods.
Scientific Research Applications
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed that this compound acts by inhibiting various enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this compound has been shown to improve glucose metabolism in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its potential to provide insights into the mechanisms of various diseases. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions that can be explored with (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One of the most significant future directions is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.
Synthesis Methods
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using various methods. One of the most common methods is the reaction of 3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde with 2-amino-4-phenyl-1,3-thiazole in the presence of an appropriate catalyst. The reaction results in the formation of (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one.
properties
Product Name |
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C23H21ClN2O4S |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21ClN2O4S/c1-4-11-30-21-18(24)13-16(14-19(21)29-3)15-20-22(27)26(10-12-28-2)23(31-20)25-17-8-6-5-7-9-17/h1,5-9,13-15H,10-12H2,2-3H3/b20-15-,25-23? |
InChI Key |
DYGMHQIOPVOCKJ-LJVHWXJXSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=CC=C3 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306432.png)
![4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306435.png)

![Ethyl [2-bromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306438.png)
![2-{5-[4-(allyloxy)-3-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306439.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306440.png)
![2-[5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306442.png)
![(2-Iodo-6-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306445.png)
![2-[(5Z)-2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306448.png)
![Methyl (2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306449.png)
![Ethyl 4-(5-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B306450.png)
![1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306451.png)
![2-(5-{4-[(2-cyanobenzyl)oxy]-3-iodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306452.png)
![(2Z,5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306453.png)